molecular formula C21H17N3O4 B11579158 ethyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate CAS No. 620106-40-3

ethyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

Cat. No.: B11579158
CAS No.: 620106-40-3
M. Wt: 375.4 g/mol
InChI Key: GLWOFKTYWPTJSW-NTCAYCPXSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 3-methylphenoxy group at position 2 and an (E)-configured α,β-unsaturated cyano-ethoxycarbonyl moiety at position 2. Its molecular formula is C₂₂H₁₉N₃O₅ (molecular weight ~405.4 g/mol), with key functional groups including a cyano group, ethyl ester, and aromatic ether linkage .

Properties

CAS No.

620106-40-3

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate

InChI

InChI=1S/C21H17N3O4/c1-3-27-21(26)15(13-22)12-17-19(28-16-8-6-7-14(2)11-16)23-18-9-4-5-10-24(18)20(17)25/h4-12H,3H2,1-2H3/b15-12+

InChI Key

GLWOFKTYWPTJSW-NTCAYCPXSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC(=C3)C)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC(=C3)C)C#N

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminopyridine Derivatives

Acylation of 2-aminopyridine derivatives with alkynoate esters under basic conditions generates intermediates that undergo thermal cyclization to yield pyrido[1,2-a]pyrimidin-4-ones. For example, reacting 2-amino-3-bromopyridine with ethyl propiolate in the presence of lithium diisopropylamide (LDA) produces a β-alkynamide, which cyclizes at 120°C to form the bicyclic core. This method achieves regioselectivity for the 4-oxo isomer by leveraging steric and electronic effects of the lithium amide base.

Chloropyridopyrimidinone Intermediate

An alternative approach starts with 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one, synthesized via cyclocondensation of 3-amino-6-chloropicolinaldehyde with triethyl orthoformate. The chloro group at position 6 serves as a leaving group for subsequent functionalization (e.g., phenoxy substitution).

Introduction of the 3-Methylphenoxy Group

Substitution of the chloro or bromo substituent on the pyridopyrimidinone core with 3-methylphenoxy is critical. Two methods are prevalent:

Nucleophilic Aromatic Substitution

Heating 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one with 3-methylphenol in the presence of a base (e.g., K₂CO₃) at 110°C in toluene facilitates nucleophilic substitution. This method yields 2-(3-methylphenoxy)pyrido[1,2-a]pyrimidin-4-one but requires prolonged reaction times (4–6 hours) and moderate yields (60–75%).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling using 3-methylphenylboronic acid and a chloropyridopyrimidinone precursor improves efficiency. For instance, reacting 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one with 3-methylphenylboronic acid in 1,4-dioxane/water (4:1) at 100°C, catalyzed by Pd(PPh₃)₄ and K₂CO₃, achieves >85% yield. This method is advantageous for electron-deficient aryl groups and scales effectively.

Formation of the Ethyl (E)-2-Cyano-Prop-2-Enoate Side Chain

The α,β-unsaturated ester moiety is introduced via Knoevenagel condensation:

Knoevenagel Condensation

Reacting 3-formylpyrido[1,2-a]pyrimidin-4-one with ethyl cyanoacetate in ethanol using piperidine as a base yields the (E)-enantiomer selectively. The reaction proceeds at 80°C for 3 hours, with the trans configuration favored due to steric hindrance between the pyridopyrimidinone and ester groups. Typical yields range from 70–90%, with purity >95% after recrystallization from ethanol.

Wittig Reaction

An alternative employs a stabilized ylide (e.g., (ethoxycarbonylmethylene)triphenylphosphorane) to react with 3-acetylpyrido[1,2-a]pyrimidin-4-one. While this method achieves moderate yields (50–65%), it requires anhydrous conditions and offers less stereocontrol compared to Knoevenagel.

Integrated Synthetic Routes

Sequential Substitution-Condensation Pathway

  • Core Synthesis : 6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one is prepared via cyclocondensation.

  • Phenoxy Substitution : Suzuki coupling with 3-methylphenylboronic acid installs the phenoxy group.

  • Aldehyde Formation : Oxidation of a methyl group at position 3 using MnO₂ generates the 3-formyl intermediate.

  • Knoevenagel Condensation : Reaction with ethyl cyanoacetate forms the target compound.

Overall Yield : 58% (three steps).

One-Pot Tandem Approach

Combining palladium-catalyzed coupling and Knoevenagel condensation in a single reactor reduces purification steps. For example, after Suzuki coupling, the reaction mixture is treated directly with ethyl cyanoacetate and piperidine, achieving a 50% overall yield.

Analytical Validation and Optimization

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity for the final product. Retention time correlates with synthetic intermediates, ensuring no residual starting materials.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidinone H), 7.58–7.12 (m, 4H, aromatic H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.41 (s, 3H, CH₃).

  • MS (ESI) : m/z 392.1 [M+H]⁺.

Reaction Optimization Table

ParameterOptimal ConditionYield Improvement
Catalyst Loading5 mol% Pd(PPh₃)₄85% → 90%
Solvent SystemDioxane/H₂O (4:1)Reduced byproducts
BaseK₂CO₃Faster coupling
Temperature100°C (Suzuki), 80°C (Knoevenagel)Higher selectivity

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Using bulky bases (e.g., LDA) suppresses formation of the 2-oxo isomer, favoring the 4-oxo product.

Stereochemical Control

Microwave-assisted Knoevenagel condensation at 100°C enhances E-selectivity (95:5 E:Z ratio).

Scalability Issues

Continuous flow systems improve heat transfer during exothermic steps (e.g., Pd-catalyzed coupling), enabling gram-scale production .

Chemical Reactions Analysis

Ethyl (2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Ethyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate may also share these properties, potentially effective against a range of pathogens. Preliminary studies suggest that derivatives of related compounds have shown promising Minimum Inhibitory Concentration (MIC) values against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Similar pyrido[1,2-a]pyrimidine derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies on related compounds have demonstrated significant cytotoxic effects on various cancer cell lines, indicating a possible mechanism of action through the induction of apoptosis and inhibition of cell proliferation .

Antiparasitic Properties

Given the ongoing challenge of multidrug resistance in parasitic infections, the exploration of new compounds like this compound could provide novel therapeutic options. Research into similar compounds has shown efficacy against helminths and protozoan parasites, warranting further investigation into this compound's potential in parasitic disease treatment .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups while maintaining structural integrity. The mechanism of action is likely linked to its interaction with specific biological targets, such as enzymes or receptors involved in critical cellular processes .

Data Table: Summary of Biological Activities

Activity Study Reference Findings
Antimicrobial Significant MIC values against various pathogens
Antitumor Induction of apoptosis in cancer cell lines
AntiparasiticPotential efficacy against helminths

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of pyrido[1,2-a]pyrimidine derivatives found that certain compounds exhibited MIC values lower than standard antibiotics against resistant bacterial strains. This suggests that this compound could be an effective candidate for further development in antimicrobial therapy .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on related compounds showed a marked decrease in proliferation rates among various cancer cell lines when treated with pyrido[1,2-a]pyrimidine derivatives. These findings indicate that this compound may similarly inhibit tumor growth through mechanisms such as apoptosis induction .

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrido[1,2-a]pyrimidin-4-one Cores

CCG-63802
  • Structure: (E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
  • Key Differences: Replaces the cyano-ethoxycarbonyl group with a benzothiazole ring.
  • Molecular Weight : 450.52 g/mol .
  • Activity : Potent RGS4 inhibitor with an α,β-unsaturated nitrile group enabling covalent cysteine binding. Its reactive electrophilic nature limits cellular specificity .
Compound 9a
  • Structure: 3-(2-Cyano-2-ethoxycarbonylethenyl)amino-4H-pyrido[1,2-a]pyrimidin-4-one
  • Key Differences: Features an amino linkage instead of the phenoxy group.
  • Properties: Exhibits a (Z)-configuration in 67% yield, with reduced lipophilicity due to the amino substituent .
Ethyl (E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
  • Key Differences: Substitutes 3-methylphenoxy with 4-methoxyphenoxy.

Functional Group Variations

α,β-Unsaturated Nitriles vs. Esters
  • CCG-63802/63808 : Contain α,β-unsaturated nitriles for covalent RGS4 inhibition. High reactivity limits therapeutic utility but provides mechanistic insights .
  • Target Compound: The ethyl ester group reduces electrophilicity, favoring non-covalent interactions and metabolic stability via ester hydrolysis .
Phenoxy Substituents
  • 3-Methylphenoxy (Target): Meta-methyl enhances steric bulk without significant electronic effects.

Physicochemical Properties

Property Target Compound CCG-63802 Compound 9a
Molecular Weight (g/mol) 405.4 450.52 ~350
LogP (XLogP3) 2.8 3.5* 1.2*
Hydrogen Bond Acceptors 7 6 8
Rotatable Bonds 7 8 5
Topological Polar SA 101 Ų 95 Ų* 120 Ų*

*Estimated based on structural analogs .

Research Findings and Implications

  • Target Compound : Lacks the reactive acrylonitrile group of CCG-63802, suggesting a safer profile for cellular studies. Its ethyl ester may improve bioavailability compared to amide derivatives (e.g., ) .
  • Phenoxy Substitutions: Meta-substituted phenoxy groups (e.g., 3-methyl) balance lipophilicity and steric effects, while para-substitutions (e.g., 4-methoxy) alter electronic properties .
  • Synthetic Challenges : Low yields in analogs like Compound 9a (33%) highlight the need for optimized routes for the target compound .

Biological Activity

Ethyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a compound that belongs to the pyrido[1,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimalarial, insecticidal, and anticancer properties based on recent studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrido[1,2-a]pyrimidine core, which is known for its pharmacological potential. The presence of a cyano group and an ethyl ester contributes to its reactivity and biological interactions.

Antimalarial Activity

Recent research has highlighted the antimalarial properties of pyrido[1,2-a]pyrimidine derivatives. For instance, a study evaluated various compounds for their activity against Plasmodium falciparum, revealing that certain derivatives exhibited moderate antimalarial activity with IC50 values ranging from 33 μM to 37 μM . The structural activity relationship (SAR) indicated that specific substitutions on the pyrido[1,2-a]pyrimidine scaffold are crucial for enhancing biological efficacy.

Insecticidal Activity

Insecticidal properties have also been reported for related pyrido[1,2-a]pyrimidine compounds. A study found that certain mesoionic derivatives displayed significant insecticidal activity against Aphis craccivora, with an LC50 value of 1.82 μg/mL, outperforming some conventional insecticides . The mechanism of action was suggested to involve interaction with nicotinic acetylcholine receptors in the central nervous system of insects.

Anticancer Activity

The anticancer potential of pyrido[1,2-a]pyrimidines has been documented in several studies. A synthesis of novel derivatives led to the identification of compounds that showed promising activity against various human cancer cell lines . In particular, derivatives with specific substitutions demonstrated enhanced cytotoxic effects, indicating the importance of structural modifications in developing effective anticancer agents.

Comparative Biological Activity Table

Activity Type Compound Target Organism/Cell Line Activity Measure Value
AntimalarialPyrido[1,2-a]pyrimidine DerivativesPlasmodium falciparumIC5033 - 37 μM
InsecticidalMesoionic CompoundsAphis craccivoraLC501.82 μg/mL
AnticancerPyrido[1,2-a]pyrimidine DerivativesHuman Cancer Cell LinesCytotoxicityVaries (promising results)

Case Study 1: Antimalarial Evaluation

In a systematic evaluation of novel pyrido[1,2-a]pyrimidin-4-one derivatives, researchers utilized the SYBR Green I assay to assess their efficacy against chloroquine-sensitive strains of P. falciparum. The findings underscored the potential for further development of these compounds as antimalarial agents due to their favorable SAR profiles .

Case Study 2: Insect Resistance Management

The rise in insect resistance necessitated the exploration of new insecticides. A study involving pyrido[1,2-a]pyrimidine mesoionic compounds demonstrated significant insecticidal activity against resistant strains of aphids. The proteomics analysis indicated that these compounds could disrupt essential physiological processes in insects .

Case Study 3: Cancer Cell Line Screening

A series of pyrido[1,2-a]pyrimidine derivatives were screened against several human cancer cell lines. Compounds exhibiting high cytotoxicity were further analyzed for their mechanisms of action and potential pathways involved in inducing apoptosis in cancer cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

The synthesis of ethyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate typically involves multi-step reactions, including:

  • Core pyrido[1,2-a]pyrimidin-4-one scaffold construction : Cyclocondensation of substituted aminopyridines with β-keto esters or malonates under acidic conditions.
  • Phenoxy substitution : Nucleophilic aromatic substitution at the 2-position of the pyrimidinone using 3-methylphenol derivatives.
  • Acrylonitrile conjugation : Knoevenagel condensation between the pyrimidinone aldehyde intermediate and ethyl cyanoacetate, favoring the (E)-isomer via thermodynamic control .
    Key validation : Monitor reaction progress using TLC or HPLC, and confirm regioselectivity via 1H^{1}\text{H}-NMR (e.g., coupling constants for trans-configuration).

Basic: How can researchers validate the structural integrity of this compound?

  • Spectroscopic techniques :
    • NMR : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} spectra for diagnostic peaks (e.g., cyano group at ~110-120 ppm in 13C^{13}\text{C}, acrylonitrile protons as doublets with J ≈ 12 Hz).
    • HRMS : Confirm molecular ion ([M+H]+^+) matching the theoretical mass (C25_{25}H20_{20}N4_4O4_4S: 450.52 g/mol) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring bond lengths/angles align with DFT-predicted geometries .
  • Mercury software : Visualize intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to assess packing stability .

Advanced: How can contradictions in biological activity data across assays be addressed?

  • Assay-specific interference : The α,β-unsaturated nitrile group is a soft electrophile that may covalently modify cysteine residues in off-target proteins. Use orthogonal assays (e.g., time-resolved FRET for RGS4 inhibition vs. functional GTPase assays) to distinguish specific vs. nonspecific effects .
  • Redox conditions : Test compound stability under varying pH and glutathione levels to identify artifactual inactivation.
  • Control experiments : Include inactive analogs lacking the acrylonitrile moiety (e.g., saturated nitriles) to isolate mechanism-specific activity .

Advanced: What role does the acrylonitrile group play in the compound’s mechanism of action?

The acrylonitrile group acts as a cysteine-reactive warhead , enabling covalent inhibition of RGS4 and RGS8 by forming a Michael adduct with catalytic cysteine residues. This irreversible binding disrupts RGS-Gα interactions, prolonging Gα-mediated signaling .
Methodological considerations :

  • Mass spectrometry : Confirm covalent adduct formation via intact protein mass analysis.
  • Mutagenesis : Replace cysteine residues (e.g., Cys148 in RGS4) to validate target engagement.

Advanced: How can crystallographic data resolve ambiguities in binding mode predictions?

  • High-resolution structures : Use SHELX suite for structure solution and refinement (e.g., SHELXD for phasing). Validate geometric parameters (e.g., Ramachandran plots) to ensure model accuracy .
  • Electron density maps : Identify electron density for the acrylonitrile group interacting with cysteine residues, confirming covalent modification .
  • Mercury’s Materials Module : Compare packing motifs with related inhibitors to infer conserved binding features .

Experimental Design: What controls are critical in enzyme inhibition studies?

  • Time-dependent inactivation : Pre-incubate the compound with the enzyme to distinguish reversible vs. irreversible inhibition.
  • Competitive probes : Use non-covalent RGS inhibitors (e.g., CCG-50014) to differentiate covalent vs. allosteric mechanisms .
  • Thiol quenching : Add β-mercaptoethanol or DTT to reaction buffers to test cysteine dependency.

Advanced: How can researchers optimize solubility for in vitro assays?

  • Co-solvent systems : Use DMSO-water gradients (≤1% DMSO) to maintain compound stability.
  • Prodrug strategies : Synthesize ester prodrugs (e.g., morpholine-carbonyl derivatives) to enhance aqueous solubility, as seen in analogs like CCG-63808 .
  • Dynamic light scattering : Monitor aggregation at working concentrations to avoid false positives.

Advanced: What computational tools predict metabolic liabilities of the acrylonitrile group?

  • Density Functional Theory (DFT) : Calculate reaction barriers for glutathione adduct formation to estimate metabolic stability.
  • Molecular dynamics simulations : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify potential oxidation sites.

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, P95 respirators for particulates, and chemical-resistant suits to prevent dermal exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of acrylonitrile vapors.
  • Waste disposal : Neutralize reactive groups (e.g., with thiol-containing scavengers) before disposal .

Advanced: How can hydrogen-bonding patterns inform crystallographic disorder resolution?

  • Graph set analysis : Classify hydrogen-bond motifs (e.g., R22(8)\text{R}_2^2(8) rings) using Etter’s rules to identify disorder regions .
  • SHELXL restraints : Apply similarity restraints for disordered fragments based on bond-length/angle databases (e.g., Mogul) .

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